N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3S2/c1-13-9-18(29-28-13)27-20(32)12-35-23-26-16-7-3-2-6-15(16)21-25-17(22(33)30(21)23)10-19(31)24-11-14-5-4-8-34-14/h2-9,17H,10-12H2,1H3,(H,24,31)(H2,27,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXHCOBVSJTKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Pharmacological Activities
Research indicates that compounds with pyrazole and imidazoquinazoline moieties exhibit a wide range of biological activities. The following subsections detail specific activities associated with the compound.
1. Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. A study demonstrated that modifications in the pyrazole structure can enhance anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related pyrazole derivatives indicates significant activity against various bacterial strains, including E. coli and S. aureus. A derivative with an aliphatic amide pharmacophore exhibited enhanced antimicrobial efficacy .
3. Antitumor Activity
Imidazoquinazoline derivatives have been studied for their antitumor effects. Compounds with similar structures have shown promise in inhibiting tumor growth in various cancer cell lines. For example, certain pyrazole derivatives were evaluated for their ability to induce apoptosis in cancer cells, showing effective cytotoxicity .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Pyrazole Ring : Utilizing arylhydrazines and appropriate diketones.
- Introduction of the Imidazoquinazoline Moiety : Through cyclization reactions involving thiophenes and carbamoyl groups.
- Final Coupling : To form the acetamide linkage.
Case Studies
Several studies have explored the biological activity of compounds similar to N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-{[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide:
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide has been investigated for its anticancer properties. Studies have shown that derivatives of similar structures exhibit significant antiproliferative activity against cancer cell lines such as HCT116 and MCF7. For instance, compounds derived from quinazoline scaffolds have been reported to demonstrate IC50 values in the low micromolar range, indicating their potential as anticancer agents .
2. Coordination Chemistry
Research has highlighted the ability of pyrazole-acetamide derivatives to form coordination complexes with transition metals such as cobalt (Co) and copper (Cu). These complexes have been evaluated for their antioxidant activities through various in vitro assays. The results indicate that these metal complexes possess significant antioxidant potential, suggesting their utility in developing new antioxidant agents .
3. Antioxidant Activity
Antioxidant activity is a crucial area of research due to the role of oxidative stress in various diseases. The compound's structural features allow it to scavenge free radicals effectively. In vitro studies have demonstrated that related compounds can inhibit lipid peroxidation and reduce oxidative damage in biological systems . This suggests that N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-(...)]} could be further explored for its potential as a therapeutic agent against oxidative stress-related conditions.
Case Study 1: Anticancer Activity Assessment
In a study published in 2019, a series of compounds based on similar structures were synthesized and tested against cancer cell lines. The results indicated that some derivatives exhibited potent antiproliferative activity with IC50 values ranging from 1.9 to 7.52 µg/mL against HCT116 cells . This underscores the therapeutic potential of compounds related to N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo...]}.
Case Study 2: Coordination Complexes and Antioxidant Activity
A study conducted by Chkirate et al. (2019) evaluated the synthesis of coordination complexes using pyrazole derivatives. The antioxidant assays revealed that these complexes had significant activity compared to standard antioxidants, indicating their potential application in developing new antioxidant therapies .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Pyrazole-Containing Derivatives
Pyrazole rings are common in bioactive molecules due to their versatile hydrogen-bonding and π-stacking capabilities. Examples from the literature include:
a) N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41)
- Structure : Features a pyrazole-thiazole-acetamide backbone.
- Key differences: Replaces the imidazoquinazolinone core with a thiazole ring and lacks the thiophene substituent.
- Bioactivity : Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
b) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (7a, 7b)
- Structure: Combines pyrazole with thiophene or cyanoacetate groups.
- Key differences: Simpler scaffold lacking the fused imidazoquinazolinone system.
- Synthesis: Synthesized via cyclocondensation of malononitrile or ethyl cyanoacetate with sulfur .
Imidazoquinazolinone Analogs
While direct analogs of the target compound are sparsely documented, related imidazoquinazolinone derivatives have been explored for kinase inhibition and anticancer activity. These typically lack the pyrazole-thiophene-acetamide side chains, highlighting the uniqueness of the target molecule .
Thiophene-Modified Compounds
Thiophene derivatives, such as Nl-(3-Methyl-1-phenylpyrazol-5-yl)sulfanilamide , incorporate sulfonamide groups instead of carbamoyl linkages. These exhibit altered solubility and binding profiles, underscoring the importance of the carbamoyl group in the target compound .
Bioactivity and Pharmacological Potential
Target Compound (Hypothetical)
The structural features suggest:
Molecular Networking and Dereplication Insights
Mass spectrometry-based molecular networking (cosine score analysis) could cluster the target compound with pyrazole-thiophene derivatives (e.g., 7a) due to shared fragmentation patterns . However, the imidazoquinazolinone core may reduce spectral similarity to simpler analogs.
Q & A
Basic Question: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-c]quinazolinone core. A common approach includes:
Thiolation : Introducing the sulfanyl group via nucleophilic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) with a thiol precursor .
Acetamide Coupling : Reacting the sulfanyl intermediate with activated carbamoyl derivatives (e.g., chloroacetamide) under basic conditions to form the final acetamide linkage .
Thiophene Functionalization : Incorporating the thiophen-2-ylmethyl group via reductive amination or carbamoylation .
Key Intermediates:
- Imidazo[1,2-c]quinazolin-5-thiol
- N-(thiophen-2-ylmethyl)carbamoylmethyl chloride
Advanced Question: How can reaction conditions be optimized to improve yield and purity in the final step?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates and reduce side reactions .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in carbamoyl group introduction .
- Temperature Control : Maintaining temperatures below 80°C prevents decomposition of heat-sensitive thiol intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
